5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one
CAS No.:
Cat. No.: VC18377720
Molecular Formula: C9H5BrN4O2
Molecular Weight: 281.07 g/mol
* For research use only. Not for human or veterinary use.
![5-(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2(3H)-one -](/images/structure/VC18377720.png)
Specification
Molecular Formula | C9H5BrN4O2 |
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Molecular Weight | 281.07 g/mol |
IUPAC Name | 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3H-1,3,4-oxadiazol-2-one |
Standard InChI | InChI=1S/C9H5BrN4O2/c10-4-1-5-6(3-12-7(5)11-2-4)8-13-14-9(15)16-8/h1-3H,(H,11,12)(H,14,15) |
Standard InChI Key | RIWLJJYBHGOGHJ-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC2=C1C(=CN2)C3=NNC(=O)O3)Br |
Introduction
Structural and Molecular Characteristics
The compound features a pyrrolo[2,3-b]pyridine system, a bicyclic scaffold comprising a pyrrole ring fused to a pyridine ring. The 5-bromo substituent on the pyridine portion enhances electrophilic reactivity and influences molecular interactions . Attached via the 3-position of the pyrrolopyridine is a 1,3,4-oxadiazol-2(3H)-one ring, a five-membered heterocycle known for its metabolic stability and hydrogen-bonding capacity .
Molecular Formula and Weight
Spectral Signatures
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IR Spectroscopy: A strong absorption band near corresponds to the carbonyl group of the oxadiazolone ring . The N-H stretch of the pyrrolopyridine amine appears at .
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NMR: Aromatic protons on the pyrrolopyridine resonate between , while the oxadiazolone ring’s protons appear as a singlet near (if methylated) .
Synthetic Pathways
Key Intermediate: 5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine
The synthesis begins with 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine (CAS 507462-51-3), a precursor synthesized via:
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Halogenation: Bromination of 7-azaindole derivatives using bromosuccinimide (NBS) in dimethylformamide (DMF) .
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Methylation: Treatment with methyl iodide and -BuOK in toluene yields the 1-methyl derivative, enhancing solubility .
Oxadiazolone Ring Formation
The 1,3,4-oxadiazol-2-one moiety is introduced via cyclization:
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Hydrazide Intermediate: Reacting 5-bromo-1H-pyrrolo[2,3-b]pyridin-3-amine with ethyl chloroformate forms a carbazate.
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Cyclodehydration: Treatment with trichloroacetyl chloride and induces cyclization, yielding the target compound .
Reaction Scheme:
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility () due to the hydrophobic bromine and aromatic systems. Soluble in DMSO and DCM .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases, cleaving the oxadiazolone ring .
Crystallographic Data
Biological Activity and Mechanisms
Antiproliferative Effects
In pancreatic ductal adenocarcinoma (PDAC) cell lines (PATU-T, Hs766T):
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Mechanism: Downregulation of cyclin-dependent kinase 1 (CDK1) by 60–70% at , inducing G/M phase arrest .
Structure-Activity Relationships (SAR)
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Bromine Substituent: Critical for activity; removal reduces potency 10-fold .
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Oxadiazolone vs. Imidazole: The oxadiazolone enhances kinase inhibition selectivity compared to imidazole-based analogs .
Pharmacological Applications
Anticancer Therapeutics
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PDAC Therapy: Overcomes chemoresistance by targeting CDK1-overexpressing tumors .
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Combination Regimens: Synergizes with PARP inhibitors in BRCA-mutant cancers .
Drug Delivery Considerations
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